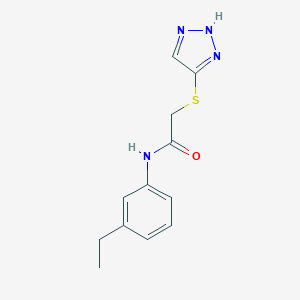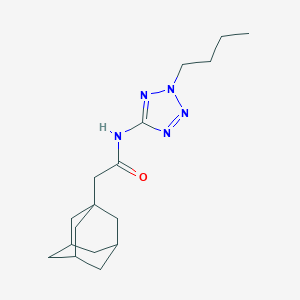
N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETA and has a molecular formula of C13H16N4OS.
作用机制
The mechanism of action of N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and antioxidant properties. Additionally, ETA has been shown to possess antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs.
实验室实验的优点和局限性
One of the significant advantages of using N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in lab experiments is its ease of synthesis. Additionally, ETA is relatively stable and can be easily stored for extended periods. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the research of N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. One of the significant areas of research is the development of new drugs based on ETA's pharmacological properties. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Other future directions include exploring the potential applications of ETA in other fields of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties, and it has been found to possess various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of ETA and explore its potential applications in other fields of scientific research.
合成方法
The synthesis of N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide can be achieved through a simple and efficient method. This involves the reaction of 3-ethylphenylamine with 1H-1,2,3-triazole-5-thiol in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.
科学研究应用
N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. ETA has been shown to possess excellent pharmacological properties, making it a potential candidate for drug development.
属性
产品名称 |
N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide |
|---|---|
分子式 |
C12H14N4OS |
分子量 |
262.33 g/mol |
IUPAC 名称 |
N-(3-ethylphenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C12H14N4OS/c1-2-9-4-3-5-10(6-9)14-11(17)8-18-12-7-13-16-15-12/h3-7H,2,8H2,1H3,(H,14,17)(H,13,15,16) |
InChI 键 |
SZTULILYBVMNDO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NNN=C2 |
规范 SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249344.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249348.png)
![Ethyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249349.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249352.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![2-(1-adamantyl)-N-[(3Z)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B249354.png)
![5-bromo-2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B249355.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B249359.png)

![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)

![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)